An In-depth Technical Guide to 2-sec-Butylphenol (CAS 89-72-5)
An In-depth Technical Guide to 2-sec-Butylphenol (CAS 89-72-5)
For: Researchers, Scientists, and Drug Development Professionals
Introduction
2-sec-Butylphenol, identified by CAS number 89-72-5, is an organic compound belonging to the alkylphenol family.[1] It is characterized by a phenol (B47542) ring substituted with a sec-butyl group at the ortho position.[1] This compound presents as a colorless to pale yellow or amber liquid with a characteristic phenolic odor.[1][2][3] While sparingly soluble in water, it is soluble in organic solvents and alkalies.[2][4] Industrially, it serves as a crucial chemical intermediate in the synthesis of a wide array of products, including resins, plasticizers, antioxidants, and agrochemicals.[5][6] For researchers in life sciences and drug development, 2-sec-Butylphenol is of interest for its biological activities, including its potential as an inhibitor of the androgen receptor and P450 aromatase, and its use as a model compound for studying transdermal permeation and androgenic effects.[1][7] This document provides a comprehensive technical overview of its properties, synthesis, applications, and toxicological profile.
Chemical and Physical Properties
The fundamental properties of 2-sec-Butylphenol are summarized in the tables below, providing essential data for handling, storage, and experimental design.
Table 1.1: Chemical Identifiers and Structure
| Identifier | Value |
|---|---|
| CAS Number | 89-72-5 |
| IUPAC Name | 2-(Butan-2-yl)phenol[8] |
| Synonyms | o-sec-Butylphenol, OSBP, 2-(1-Methylpropyl)phenol[3][9] |
| Molecular Formula | C₁₀H₁₄O[1][9] |
| Molecular Weight | 150.22 g/mol [9] |
| SMILES | CCC(C)C1=CC=CC=C1O[2] |
| InChI Key | NGFPWHGISWUQOI-UHFFFAOYSA-N[2] |
Table 1.2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to light yellow/amber liquid or solid below 12-16°C. | [2][3][4][8] |
| Boiling Point | 220-228 °C at 760 mmHg | [2][9][10][11] |
| Melting Point | 12 °C (53.6 °F) | [3][10][11] |
| Density | 0.982 g/mL at 25 °C | [10][11] |
| Vapor Pressure | 0.03 - 0.1 mbar at 20 °C | [3][11] |
| Vapor Density | ~5.2 (Air = 1) | [3][4][9] |
| Flash Point | 112 °C (233.6 °F) | [3][9] |
| Water Solubility | Insoluble (<0.1 g/100 mL at 20 °C) | [2][4][12] |
| log Kow (LogP) | 3.27 | [4][9] |
| pKa | 10.36 (Predicted) | [2][11] |
| Refractive Index | 1.522 at 20 °C | [10][11] |
| Stability | Stable under normal conditions, but sensitive to air. Tends to darken with exposure to iron and oxygen. |[2][9][10] |
Synthesis and Manufacturing
The primary industrial production method for 2-sec-Butylphenol is the ortho-alkylation of phenol.
Industrial Synthesis Process
The manufacturing process involves the reaction of phenol with n-butenes (typically 1-butene) under high temperature and pressure.[2][8] This reaction is catalyzed by gamma-aluminum trioxide (γ-Al₂O₃) to achieve high selectivity for the ortho-substituted product.[2][13] The process typically yields a product with about 98% purity.[2][13]
Caption: Industrial synthesis workflow for 2-sec-Butylphenol.
Experimental Laboratory Protocol
A detailed method for the laboratory synthesis of o-sec-butylphenol involves the use of aluminum phenoxide as a catalyst.[14]
Materials:
-
Phenol (190 parts)
-
Granular Aluminum (2.4 parts)
-
2,6-di-sec-butylphenol (B1583072) (206 parts)
-
Butene-1
-
Dilute aqueous hydrochloric acid
-
Water
Procedure:
-
Catalyst Formation: Charge a reaction vessel with 190 parts of phenol and 2.4 parts of granular aluminum.[14]
-
Flush the vessel with nitrogen and heat to 180°C to form aluminum phenoxide.[14]
-
Cool the vessel and vent.
-
Reactant Addition: Add 206 parts of 2,6-di-sec-butylphenol and seal the vessel.[14]
-
Reaction: Heat the mixture to 275°C and stir for 2 hours.[14]
-
Pressurize the vessel with butene-1 to 1000 psig and continue stirring under these conditions for an additional 4 hours.[14]
-
Work-up: Cool the vessel and discharge the reaction mixture into a dilute aqueous hydrochloric acid solution to hydrolyze the catalyst.[14]
-
Purification: Wash the organic phase with water until neutral.[14]
-
Distill the final mixture to recover pure o-sec-butylphenol.[14] The residual 2,6-di-sec-butylphenol can be recycled for subsequent reactions.[14]
Applications
2-sec-Butylphenol is a versatile intermediate with applications spanning multiple industries.
-
Polymer and Resin Industry: It is used as an intermediate for stabilizers, plasticizers, and resins.[6] It also serves as a polymerization inhibitor to control reaction rates.[10][15] A key application is as a raw material in the manufacture of epoxy resins, which are used in high-performance coatings and adhesives.[5]
-
Agrochemicals: It is a precursor for herbicides and insecticides, notably in the synthesis of Dinoseb (DNBP, 4,6-dinitro-2-sec-butylphenol).[5][6]
-
Dyes and Perfumery: The compound is a critical component in synthesizing liquid solvent dyes, often used as fuel markers.[5] It also acts as an intermediate in the fragrance industry.[5]
-
Research and Development: In life sciences, it is used as a tool for studying the transdermal permeation of drugs like insulin.[7] It also serves as a model compound for screening and developing androgenic compounds and is investigated for its inhibitory effects on the androgen receptor and P450 aromatase.[1][7]
Caption: Overview of key applications for 2-sec-Butylphenol.
Toxicological Profile
2-sec-Butylphenol is classified as a hazardous substance, primarily due to its corrosive and toxic properties.
Summary of Health Hazards:
-
Corrosivity: The compound is corrosive and causes severe skin and eye burns upon contact.[3][9][16] A dermal irritation study in rabbits showed corrosive effects after just a 3-minute exposure.[16]
-
Toxicity: It is harmful if swallowed or absorbed through the skin and is toxic if inhaled.[3][9][17] Ingestion and inhalation can cause burns to the digestive and respiratory tracts, respectively.[9] Acute exposures may lead to respiratory irritation, and high concentrations can affect the central nervous system.[9][11]
-
Reproductive/Endocrine Effects: An OECD guideline study showed no effects on reproductive parameters.[16] However, some evidence suggests that chemicals in this group may possess weak estrogenic activity.[16]
Table 4.1: Acute Toxicity Data
| Route | Species | LD50 / LC50 Value | Source |
|---|---|---|---|
| Oral | Rat | 320 mg/kg | [8][9][13] |
| Oral | Guinea Pig | 600 mg/kg | [8] |
| Dermal | Rabbit | 5560 mg/kg | [8][9] |
| Dermal | Guinea Pig | 600 mg/kg | [9][13] |
| Inhalation | Rat | LC50 > 290 ppm / 4H | [8][9] |
| Intraperitoneal | Mouse | 63 mg/kg | [8] |
| Intravenous | Mouse | 60 mg/kg |[8] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and quantification of 2-sec-Butylphenol.
Table 5.1: Key Spectroscopic Data
| Technique | Data Reference / Key Peaks | Source |
|---|---|---|
| ¹H NMR | Spectrum available (400 MHz in CDCl₃). Key shifts (ppm): 7.15, 7.06, 6.91, 6.74 (Aromatic), 4.77 (OH), 2.96 (CH), 1.66-1.60 (CH₂), 1.23 (CH₃), 0.87 (CH₃). | [2][18] |
| ¹³C NMR | Spectrum available in CDCl₃. | [2] |
| Mass Spec (MS) | Atlas of Mass Spectral Data, peak 897. | [2][4] |
| GC-MS (EI) | Top 5 Peaks (m/z): 121, 77, 103, 150, 91. | [4] |
| IR | Sadtler Research Grating Collection, peak 859. | [2][4] |
| UV | Sadtler Research Spectral Collection, peak 8499. |[2][4] |
Biological Activity and Experimental Considerations
For drug development professionals, the biological interactions of 2-sec-Butylphenol are of particular interest.
Mechanism of Action
Research indicates that 2-sec-Butylphenol can act as an inhibitor of the androgen receptor (AR) and P450 aromatase.[1] Aromatase (CYP19A1) is a key enzyme responsible for the conversion of androgens to estrogens. By inhibiting these targets, 2-sec-Butylphenol can modulate steroid hormone signaling pathways, a mechanism relevant to research in endocrinology and oncology. It has also been noted for its potential to induce other cytochrome P450 enzymes, such as CYP102.[13]
Caption: Biological mechanism of 2-sec-Butylphenol action.
Analytical Protocol Considerations
-
Sample Preparation: Extraction of the analyte from the matrix (e.g., biological fluid, environmental sample) using a suitable organic solvent.
-
Chromatographic Separation: Use of Gas Chromatography (GC) for separation, given the compound's volatility.
-
Detection and Identification: Mass Spectrometry (MS) is the preferred method for detection. Identification would be confirmed by comparing the resulting mass spectrum with a known standard or library data, looking for the characteristic parent ion (m/z 150) and key fragments (m/z 121, 103, 77).[4]
-
Quantification: Creation of a calibration curve using certified reference standards to determine the concentration of 2-sec-Butylphenol in the sample.
References
- 1. CAS 89-72-5: 2-sec-Butylphenol | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-sec-Butylphenol | C10H14O | CID 6984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ortho Sec Butylphenol (OSBP), 2 Sec Butyl Phenol Suppliers – CAS 89-72-5 | Vinati Organics [vinatiorganics.com]
- 6. Cas 89-72-5,2-sec-Butylphenol | lookchem [lookchem.com]
- 7. theclinivex.com [theclinivex.com]
- 8. o-sec-Butylphenol - Wikipedia [en.wikipedia.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 2-sec-Butylphenol | 89-72-5 [chemicalbook.com]
- 11. 2-sec-Butylphenol CAS#: 89-72-5 [m.chemicalbook.com]
- 12. O-SEC-BUTYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. 2-sec-butyl phenol, 89-72-5 [thegoodscentscompany.com]
- 14. prepchem.com [prepchem.com]
- 15. 2-sec-butylphenol 99% min. product [renchem.co.uk]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. 2-sec-Butylphenol(89-72-5) 1H NMR [m.chemicalbook.com]
